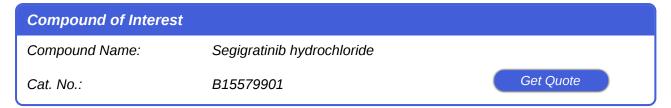


Application Notes and Protocols for the In Vivo Pharmacokinetic Analysis of 3D185

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) analysis of 3D185, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R). The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.

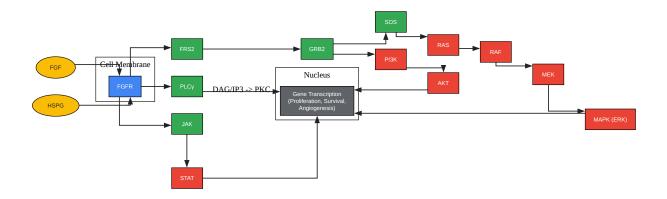
Introduction

3D185 is a promising anti-cancer agent that exerts its effect by simultaneously targeting tumor cells and modulating the tumor microenvironment.[1][2][3][4][5] As a dual inhibitor of FGFR1/2/3 and CSF-1R, it has demonstrated potent anti-tumor activity in preclinical models.[1] [3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3D185 is crucial for its clinical development. This document details the methodologies for in vivo pharmacokinetic studies and presents available data to facilitate further research.

Signaling Pathways of 3D185 Targets

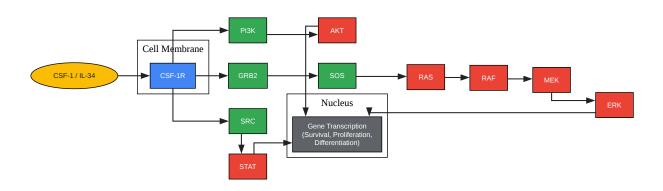
To fully appreciate the pharmacodynamics of 3D185, it is essential to understand the signaling pathways it inhibits.





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Caption: FGFR Signaling Pathway.



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Caption: CSF-1R Signaling Pathway.

Preclinical In Vivo Pharmacokinetic Data

Preclinical pharmacokinetic studies of 3D185 have been conducted in Sprague Dawley rats and Beagle dogs.[6] The available data from these studies are summarized below.

Species	Parameter	Value
Sprague Dawley Rat	Clearance (CL)	15.0 mL/min/kg
Beagle Dog	Clearance (CL)	7.35 mL/min/kg

Data from single and multiple dose administration studies.[6]

A clinical trial protocol for a phase 1 study of 3D185 lists the following pharmacokinetic parameters for evaluation: Cmax, Tmax, AUC0-24h, AUC0-96h, AUC0-∞, t1/2, CL, and Vd.[6]

Experimental Protocols

The following are generalized protocols for conducting in vivo pharmacokinetic studies of small molecule kinase inhibitors like 3D185, based on common practices in the field.

Animal Models

- Species: Sprague Dawley rats and Beagle dogs are recommended based on existing preclinical data.[6] Mice have been used for in vivo efficacy studies.[3]
- Health Status: Animals should be healthy, and their health status certified by a veterinarian.
- Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.
- Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and with free access to food and water.

Dosing and Administration



- Formulation: 3D185 should be formulated in a vehicle suitable for the intended route of administration. The specific vehicle used in the preclinical studies for 3D185 is not publicly available, but common vehicles for oral administration of kinase inhibitors include solutions or suspensions in water with solubilizing agents like methylcellulose or PEG400.
- Route of Administration: The clinical formulation of 3D185 is an oral tablet, so oral gavage (PO) is a relevant preclinical route. Intravenous (IV) administration is also necessary to determine absolute bioavailability.
- Dose Levels: In preclinical efficacy studies in mice, 3D185 was administered at doses of 12.5, 25, and 50 mg/kg.[3] For pharmacokinetic studies, a range of doses should be evaluated to assess dose proportionality.

Sample Collection

- Matrix: Blood is the primary matrix for pharmacokinetic analysis. Plasma is typically used for quantification of the drug.
- Collection Schedule: A sparse or serial sampling design can be used. Based on a clinical trial protocol, a suggested sampling schedule after a single dose is: pre-dose (0 h), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[6]
- Blood Collection: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The volume of blood collected should not exceed the recommended limits for the animal species.
- Plasma Preparation: Plasma should be separated by centrifugation as soon as possible after blood collection and stored frozen at -20°C or -80°C until analysis.

Bioanalysis

- Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be used for the quantification of 3D185 in plasma samples.
- Validation: The method should be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.



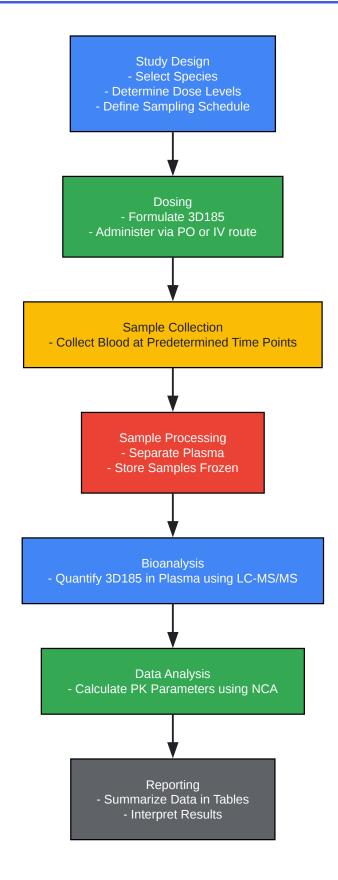
Pharmacokinetic Analysis

- Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with validated software (e.g., WinNonlin).
- Parameters: The key pharmacokinetic parameters to be determined include:
 - Maximum plasma concentration (Cmax)
 - Time to reach maximum plasma concentration (Tmax)
 - Area under the plasma concentration-time curve (AUC)
 - Elimination half-life (t1/2)
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Oral bioavailability (F%)

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.





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Caption: In Vivo Pharmacokinetic Study Workflow.



Conclusion

The provided application notes and protocols offer a framework for conducting in vivo pharmacokinetic studies of 3D185. While some preclinical data is available, further detailed studies are necessary to fully characterize the ADME profile of this promising anti-cancer agent. The methodologies and workflows described herein should serve as a valuable resource for researchers in the field of drug development.

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